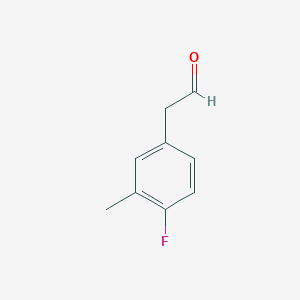

2-(4-Fluoro-3-methylphenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDGVYPOOMTWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organofluorine Chemistry Research

The study of 2-(4-Fluoro-3-methylphenyl)acetaldehyde is deeply rooted in the broader field of organofluorine chemistry. The incorporation of fluorine atoms into organic molecules is a major focus in medicinal chemistry and materials science due to the unique properties fluorine imparts. wikipedia.org Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its significant role in modern drug design. alfa-chemistry.comnih.govsemanticscholar.org

The presence of a fluorine atom can dramatically alter a molecule's physical and chemical properties. For instance, the carbon-fluorine bond is the strongest in organic chemistry, which can enhance the metabolic stability of a drug by preventing enzymatic degradation at that position. alfa-chemistry.com Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and alter the molecule's binding affinity to biological targets. Fluorination can also increase a compound's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. alfa-chemistry.com

In the case of this compound, the monofluorinated aryl ring is a common motif found in many successful pharmaceuticals. alfa-chemistry.comacs.org Researchers investigating compounds like this are often exploring how the specific placement of the fluorine and methyl groups on the phenyl ring can fine-tune these electronic and steric properties to achieve a desired biological activity or chemical reactivity.

Significance of Acetaldehyde Moiety in Advanced Organic Synthesis

The acetaldehyde (B116499) functional group (-CH₂CHO) is a highly versatile and reactive moiety, making it a cornerstone of advanced organic synthesis. nih.gov As an aldehyde, it is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic addition reactions. cymitquimica.com This reactivity is fundamental to the construction of more complex molecular architectures.

The acetaldehyde group serves as a critical two-carbon building block in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Its ability to participate in classic condensation reactions, such as aldol (B89426) and Mannich reactions, allows chemists to create intricate molecular frameworks from simpler precursors. These reactions are essential for the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals.

Therefore, a compound like 2-(4-Fluoro-3-methylphenyl)acetaldehyde is not typically viewed as an end-product but rather as a valuable intermediate. Synthetic chemists would utilize this molecule as a precursor, leveraging the reactivity of the aldehyde to introduce new functional groups or to build larger, more complex structures that incorporate the fluoro-methyl-phenyl scaffold.

Overview of Research Trajectories for Arylacetaldehyde Compounds

Direct Synthesis Approaches to this compound

Direct synthesis strategies focus on either introducing the fluorine atom onto a pre-existing phenylacetyl framework or forming the acetaldehyde (B116499) side-chain on the fully substituted aromatic ring.

Fluorination-Based Preparations from Phenylacetyl Precursors

This approach begins with a 3-methylphenylacetyl precursor, such as 2-(3-methylphenyl)acetic acid or its derivatives, and introduces the fluorine atom at the C4 position of the aromatic ring through electrophilic fluorination. The success of this strategy hinges on the regioselectivity of the fluorination reaction, which is influenced by the directing effects of the existing methyl and acetyl groups. The methyl group is an ortho-, para-director, while the CH₂CHO group (or its precursor) is also generally ortho-, para-directing. This alignment favors substitution at the desired C4 position.

Modern electrophilic fluorinating agents are essential for this transformation. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for their relative safety and efficacy in introducing fluorine to aromatic systems. nih.govmdpi.com The reaction typically proceeds in the presence of a catalyst and under controlled conditions to achieve high selectivity. For instance, the fluorination of phenylacetic acid derivatives can be induced by a charge-transfer complex between Selectfluor and a base like 4-(dimethylamino)pyridine (DMAP). nih.gov

| Reagent | Full Name | Typical Conditions |

|---|---|---|

| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Acetonitrile (B52724), Room Temperature |

| NFSI | N-Fluorobenzenesulfonimide | Lewis acid catalyst, Chlorinated solvents |

Acetaldehyde Moiety Formation in Substituted Phenyl Systems

An alternative direct approach involves starting with a pre-formed 4-fluoro-3-methylphenyl moiety and subsequently introducing the two-carbon acetaldehyde side chain. A prominent method for this transformation is the transition metal-catalyzed cross-coupling of an organometallic derivative of the aromatic ring with a synthon for the acetaldehyde group.

One such advanced method is the iridium-catalyzed arylation of vinylene carbonate with an appropriate arylboronic acid. nih.gov This reaction effectively couples the (4-fluoro-3-methylphenyl) group with a formylmethyl unit in a single step. nih.govresearchgate.net The synthesis would first require the preparation of (4-fluoro-3-methylphenyl)boronic acid from the corresponding aryl halide.

Another classical, yet viable, route is the homologation of 4-fluoro-3-methylbenzyl bromide. sigmaaldrich.comalfa-chemistry.com This can be achieved through various multi-step sequences, such as conversion to the corresponding Grignard reagent followed by reaction with a formylating agent, or via the Sommelet reaction which transforms the benzyl bromide into the aldehyde using hexamine.

Synthesis via Functional Group Transformations on Related Precursors

These strategies rely on the availability of precursors where the carbon skeleton of the target molecule is already in place, and the final step is a functional group interconversion to yield the desired aldehyde.

Conversion from Carboxylic Acid Derivatives

The reduction of 2-(4-fluoro-3-methylphenyl)acetic acid or its derivatives is a common and reliable method for preparing the target aldehyde. Direct reduction of the carboxylic acid is challenging due to the propensity for over-reduction to the corresponding alcohol. Therefore, the acid is typically converted into a more easily reducible derivative, such as an ester, acid chloride, or a Weinreb amide.

The reduction of an ester (e.g., methyl 2-(4-fluoro-3-methylphenyl)acetate) with a hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a standard procedure to obtain the aldehyde. Similarly, the reduction of a Weinreb amide with a Grignard or organolithium reagent cleanly affords the aldehyde upon workup. A comprehensive pathway involves the esterification of the carboxylic acid, reduction to the alcohol with DIBAL-H, and subsequent oxidation to the aldehyde. organic-chemistry.org

| Precursor | Reagent | Key Feature |

|---|---|---|

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Requires low temperature (-78 °C) to prevent over-reduction. |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride | Less reactive than LiAlH₄, allowing isolation of the aldehyde. |

| Weinreb Amide | DIBAL-H, Grignard reagents (e.g., MeMgBr) | Forms a stable chelated intermediate that resists over-reduction. |

Methodologies from Phenylethanol or Styrene Derivatives

The oxidation of the corresponding primary alcohol, 2-(4-fluoro-3-methylphenyl)ethanol, is one of the most direct and efficient routes to the target aldehyde. bldpharm.com A wide array of oxidation reagents can be employed, offering varying degrees of mildness and selectivity.

Common choices include pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine), and Dess-Martin periodinane (DMP). More modern and environmentally benign methods, such as catalytic oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant like iodosobenzene diacetate (IBD), provide high yields under mild conditions without the use of heavy metals. orgsyn.org

Alternatively, if 4-fluoro-3-methylstyrene were available, ozonolysis presents a powerful method for cleaving the alkene double bond to directly yield the desired aldehyde. The reaction involves bubbling ozone through a solution of the styrene, followed by a reductive workup (e.g., with dimethyl sulfide or zinc) to decompose the ozonide intermediate and furnish the aldehyde. researchgate.net

Multi-Step Synthesis Pathways Involving the 4-Fluoro-3-methylphenyl Moiety

A plausible strategy could commence with a commercially available starting material like 4-fluorotoluene. The challenge lies in introducing the second substituent at the desired C3 position. A more direct approach would start with 3-bromo-4-fluorotoluene. From this intermediate, a variety of synthetic routes can be envisioned. For example, conversion to the Grignard reagent followed by a coupling reaction could introduce the two-carbon side chain.

A key intermediate in many of these pathways could be 4-fluoro-3-methylbenzaldehyde. vwr.com This compound could be subjected to a one-carbon homologation to generate the target acetaldehyde. A common method for this transformation is the Wittig reaction with methoxymethylenetriphenylphosphine. The resulting enol ether is then hydrolyzed under acidic conditions to yield this compound. The synthesis of related precursors, such as 3-bromo-4-fluorobenzaldehyde, has been detailed in the patent literature, illustrating the feasibility of constructing such substituted aromatic aldehydes. googleapis.comgoogle.com

Construction of the Aryl Ring System with Fluorine and Methyl Substituents

The precise arrangement of fluorine and methyl groups on the phenyl ring is crucial for the target molecule's properties. Several synthetic routes can be employed to achieve the 4-fluoro-3-methylphenyl scaffold.

One common strategy begins with commercially available precursors, such as 3-methylphenol or 2-fluorotoluene. For instance, the fluorination of 3-methylphenol can be accomplished using various electrophilic fluorinating agents. Another approach involves the functionalization of 2-fluorotoluene. A notable example is the Friedel-Crafts acylation reaction between 2-fluorotoluene and 4-fluorobenzotrichloride in the presence of anhydrous hydrogen fluoride and boron trifluoride, which yields 4,4'-difluoro-3-methylbenzophenone. rsc.org While this product is not a direct precursor, it demonstrates a method for building upon the 2-fluorotoluene core to introduce functionality at the desired positions, which can then be further manipulated.

Alternatively, multi-step sequences starting from simpler aromatic compounds can provide the desired substitution pattern. For example, 4-fluorotoluene can be chlorinated to generate a benzal chloride product, which is then hydrolyzed under the influence of a composite catalyst of ferric trichloride and zinc chloride to produce 4-fluorobenzaldehyde. google.com This aldehyde can then be subjected to further reactions to introduce the methyl group at the 3-position.

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org Starting with a compound like 3-fluoro-4-methylanisole, where the methoxy group can act as a directing metalation group (DMG), treatment with a strong base like n-butyllithium would deprotonate the position ortho to the methoxy group. wikipedia.orgharvard.edu Subsequent quenching with an appropriate electrophile could introduce the necessary functionality for conversion to the acetaldehyde side chain.

Below is a table summarizing potential starting materials and key transformations for the synthesis of 4-fluoro-3-methylphenyl precursors.

| Starting Material | Key Transformation | Reagents | Resulting Core Structure |

| 3-Methylphenol | Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 4-Fluoro-3-methylphenol |

| 2-Fluorotoluene | Friedel-Crafts Acylation | 4-Fluorobenzotrichloride, HF, BF3 | 4,4'-Difluoro-3-methylbenzophenone |

| 4-Fluorotoluene | Chlorination followed by Hydrolysis | Cl2, FeCl3/ZnCl2, H2O | 4-Fluorobenzaldehyde |

| 3-Fluoro-4-methylanisole | Directed ortho-Metalation | n-BuLi, Electrophile | Functionalized 3-fluoro-4-methylanisole |

Stereoselective Introduction of the Acetaldehyde Side Chain

The introduction of the acetaldehyde side chain with control over stereochemistry, if a chiral center is desired at the alpha-position, presents a significant synthetic challenge. While this compound itself is not chiral, the methodologies for introducing the acetaldehyde moiety can often be adapted for asymmetric synthesis of related compounds.

A common route to arylacetaldehydes involves a two-step process starting from the corresponding aryl halide. This can be achieved through a palladium-catalyzed cross-coupling reaction with a vinyl ether, followed by acidic hydrolysis of the resulting enol ether. To achieve stereoselectivity, chiral ligands can be employed in the cross-coupling step, or a chiral auxiliary can be attached to the vinyl ether.

Another powerful method is the aldol (B89426) reaction. The stereoselective addition of an acetaldehyde enolate or its equivalent to an electrophile is a cornerstone of organic synthesis. wiley-vch.de In the context of our target molecule, this would involve the reaction of a 4-fluoro-3-methylphenyl-containing electrophile with a chiral acetaldehyde enolate equivalent. The use of chiral auxiliaries on the enolate can afford high levels of diastereoselectivity. rsc.org

Enzyme-catalyzed reactions also offer a highly stereoselective route. Aldolases, for instance, can catalyze the aldol addition of acetaldehyde to various aldehydes with high enantioselectivity. nih.govacs.org While this is typically used for the synthesis of β-hydroxy aldehydes, the development of engineered enzymes could potentially be applied to the synthesis of chiral α-arylacetaldehydes.

The following table outlines some general strategies for the stereoselective synthesis of 2-arylacetaldehydes.

| Method | Key Features | Potential for Stereocontrol |

| Cross-Coupling/Hydrolysis | Use of aryl halides and vinyl ethers. | Chiral ligands on the metal catalyst or chiral auxiliaries on the vinyl ether. |

| Aldol Reaction | Reaction of an enolate with an electrophile. | Chiral auxiliaries on the enolate or chiral catalysts. |

| Enzymatic Aldol Addition | Use of aldolase enzymes. | High enantioselectivity offered by the enzyme's active site. |

Catalytic Approaches in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its precursors, with both transition metal catalysis and biocatalysis offering powerful tools.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides some of the most direct and versatile methods for the synthesis of arylacetaldehydes. A particularly relevant and modern approach is the iridium-catalyzed arylation of vinylene carbonate with arylboronic acids. mdpi.com This method allows for the direct, one-step formation of the C-C bond between the aryl ring and the acetaldehyde moiety from readily available starting materials. nih.gov The reaction proceeds in the presence of an iridium/bisphosphine catalyst and a catalytic amount of tetrahydroxydiboron. This methodology is attractive due to its high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are also extensively used. For instance, the Suzuki coupling of a 4-fluoro-3-methylphenylboronic acid with a suitable two-carbon synthon bearing a protected aldehyde functionality can be an effective strategy. Similarly, the Heck reaction between a 4-fluoro-3-methylphenyl halide and an ethylene glycol vinyl ether, followed by hydrolysis, can yield the desired product.

Hydroformylation of a corresponding 4-fluoro-3-methylstyrene, catalyzed by rhodium or cobalt complexes, is another potential route. nih.gov This reaction introduces a formyl group and a hydrogen atom across the double bond. While regioselectivity can be a challenge, modern catalytic systems with specifically designed ligands can favor the formation of the desired linear aldehyde.

The table below summarizes some key transition metal-catalyzed reactions applicable to the synthesis of 2-arylacetaldehydes.

| Reaction | Metal Catalyst | Key Reactants | Advantages |

| Arylation of Vinylene Carbonate | Iridium | Arylboronic acid, Vinylene carbonate | Direct, one-step synthesis. |

| Suzuki Coupling | Palladium | Arylboronic acid, Halogenated acetaldehyde equivalent | High functional group tolerance. |

| Heck Reaction | Palladium | Aryl halide, Vinyl ether | Readily available starting materials. |

| Hydroformylation | Rhodium, Cobalt | Styrene derivative, Syngas (CO/H2) | Atom-economical. |

Biocatalytic and Green Chemistry Syntheses

The principles of green chemistry and the use of biocatalysis are increasingly important in modern organic synthesis to develop more sustainable and environmentally friendly processes.

Biocatalytic Approaches:

Enzymes offer high selectivity and can operate under mild reaction conditions, making them attractive catalysts. For the synthesis of this compound, several biocatalytic strategies can be envisioned.

The stereoselective oxidation of a primary alcohol, 2-(4-fluoro-3-methylphenyl)ethanol, to the corresponding aldehyde can be achieved using alcohol dehydrogenases (ADHs) or alcohol oxidases. mdpi.comnih.gov While overoxidation to the carboxylic acid can be a concern, careful selection of the enzyme and reaction conditions, such as using a two-liquid phase system to remove the aldehyde product as it is formed, can ensure high selectivity for the desired aldehyde. mdpi.com

Another potential biocatalytic route is the deracemization of a racemic mixture of a chiral α-substituted 2-arylacetaldehyde. This can be achieved through a combination of a stereoselective enzymatic reduction and a non-selective chemical or photochemical oxidation in a cyclic process. researchgate.netrsc.org

Green Chemistry Syntheses:

Green chemistry principles can be applied to various aspects of the synthesis of this compound. This includes the use of greener solvents, catalysts, and reaction conditions.

In the context of the transition metal-catalyzed reactions mentioned earlier, replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives is a key goal. Water, ionic liquids, and bio-based solvents are being increasingly explored for palladium-catalyzed cross-coupling reactions. rsc.orgnih.govdigitellinc.comacs.org The use of water as a solvent not only reduces the environmental impact but can also in some cases enhance the reactivity and selectivity of the catalytic system. rsc.org

The development of highly active catalysts that can be used at low loadings and recycled is another important aspect of green chemistry. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, can be easily separated from the reaction mixture and reused, minimizing metal contamination in the final product.

The following table highlights some green chemistry considerations for the synthesis of 2-arylacetaldehydes.

| Green Chemistry Aspect | Approach | Example |

| Solvents | Replacement of traditional organic solvents. | Use of water, ethanol (B145695), or ionic liquids in cross-coupling reactions. nih.gov |

| Catalysts | Use of recyclable or highly active catalysts. | Immobilized palladium catalysts on solid supports. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Hydroformylation of styrenes. nih.gov |

| Reaction Conditions | Use of milder reaction conditions. | Biocatalytic oxidations at ambient temperature and pressure. mdpi.com |

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is a cornerstone of the reactivity of this compound, rendering the molecule susceptible to a range of chemical transformations. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles.

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(4-fluoro-3-methylphenyl)acetic acid. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Common oxidizing agents for this transformation include:

Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

Chromic acid (H₂CrO₄) or other Cr(VI) reagents: Jones reagent (CrO₃ in aqueous acetone with sulfuric acid) is a classic example.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent, often used as a qualitative test for aldehydes.

Sodium chlorite (NaClO₂): A selective oxidant for aldehydes, particularly useful in the presence of other sensitive functional groups.

The general transformation is depicted below:

Reaction Scheme for Oxidation

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | 2-(4-Fluoro-3-methylphenyl)acetic acid |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | 2-(4-Fluoro-3-methylphenyl)acetic acid |

| Sodium Chlorite (NaClO₂) | t-BuOH/water, with a chlorine scavenger | 2-(4-Fluoro-3-methylphenyl)acetic acid |

Reduction Reactions

The aldehyde functional group can be reduced to a primary alcohol, yielding 2-(4-fluoro-3-methylphenyl)ethanol. This is a fundamental transformation in organic synthesis, often accomplished using hydride-based reducing agents.

The most common reducing agents for this purpose are:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It is generally preferred for the reduction of aldehydes and ketones due to its ease of handling and compatibility with many functional groups. chemistrysteps.comquora.comlibretexts.orgyoutube.comwizeprep.com

Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent than NaBH₄. chemistrysteps.comquora.comlibretexts.orgyoutube.comwizeprep.com It readily reduces aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF) and reacts violently with protic solvents like water and alcohols. chemistrysteps.comquora.comlibretexts.orgyoutube.com

Reaction Scheme for Reduction

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-(4-Fluoro-3-methylphenyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 2-(4-Fluoro-3-methylphenyl)ethanol |

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. This reaction proceeds via a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

A key example is the addition of hydrogen cyanide (HCN), which forms a cyanohydrin. This reaction is usually carried out by treating the aldehyde with a source of cyanide ions, such as sodium or potassium cyanide, in a slightly acidic medium (pH 4-5). chemguide.co.ukchemguide.co.uklibretexts.orglibretexts.org The product of this reaction with this compound would be 3-(4-fluoro-3-methylphenyl)-2-hydroxypropanenitrile.

Reaction Scheme for Cyanohydrin Formation

| Nucleophile | Reagent(s) | Product |

| Cyanide ion (:CN⁻) | NaCN/H₂SO₄ or KCN/H₂SO₄ | 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanenitrile |

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

This compound can participate in condensation reactions, such as the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it would react with a ketone, such as acetone, in the presence of a base (e.g., sodium hydroxide) to form a β-hydroxy aldehyde, which readily undergoes dehydration to yield an α,β-unsaturated aldehyde.

The reaction with acetone would proceed as follows:

The base removes an α-hydrogen from acetone to form an enolate ion.

The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

The resulting alkoxide is protonated to give a β-hydroxy ketone.

This intermediate readily dehydrates to form the more stable conjugated system.

An analogous reaction has been monitored using 4-fluorobenzaldehyde and acetone, which forms an intermediate, 4-(4-fluorophenyl)-3-buten-2-one, and ultimately 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one. magritek.commagritek.com

Reaction Scheme for Claisen-Schmidt Condensation with Acetone

| Reactant | Base | Product |

| Acetone | Sodium Hydroxide (NaOH) | 4-(4-Fluoro-3-methylphenyl)but-3-en-2-one |

Reactivity of the Fluoroaromatic Moiety

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction on the 4-fluoro-3-methylphenyl ring is determined by the directing effects of the fluoro and methyl groups.

Fluorine is an ortho, para-directing group, although it is deactivating due to its strong electronegativity (inductive effect).

The methyl group is an ortho, para-directing and activating group due to hyperconjugation and its weak inductive effect.

The acetaldehyde side chain is a meta-directing and deactivating group.

The combined effect of these groups will determine the position of substitution. The activating methyl group and the ortho, para-directing fluorine will have a significant influence. The positions ortho and para to the activating methyl group are C-2 and C-6. The positions ortho and para to the fluorine are C-3 and C-5. The acetaldehyde group is at C-1.

Given the positions of the existing substituents (acetaldehyde at C-1, methyl at C-3, and fluorine at C-4), the available positions for substitution are C-2, C-5, and C-6.

Position C-2: Ortho to the acetaldehyde group (deactivated), ortho to the methyl group (activated), and meta to the fluorine.

Position C-5: Meta to the acetaldehyde group, meta to the methyl group, and ortho to the fluorine.

Position C-6: Ortho to the acetaldehyde group (deactivated), para to the methyl group (activated), and meta to the fluorine.

The activating effect of the methyl group will likely direct incoming electrophiles to its ortho (C-2) and para (C-6) positions. The fluorine atom will also direct ortho to itself (C-5), but its deactivating nature makes this less favorable. Therefore, substitution is most likely to occur at positions C-2 and C-6.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Substituents | Predicted Reactivity |

| C-2 | Ortho to -CH₃ (activating), Ortho to -CH₂CHO (deactivating), Meta to -F (deactivating) | Likely |

| C-5 | Ortho to -F (ortho, para-directing, deactivating), Meta to -CH₃ (less favored), Meta to -CH₂CHO | Less Likely |

| C-6 | Para to -CH₃ (activating), Ortho to -CH₂CHO (deactivating), Meta to -F (deactivating) | Most Likely |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For this compound, the fluorine atom serves as the leaving group. The reactivity of the aromatic ring toward nucleophilic attack is influenced by its substituents. The acetaldehyde moiety (-CH₂CHO) is weakly deactivating, while the methyl group (-CH₃) is weakly activating. Neither of these groups is a strong electron-withdrawing group typically required to activate an aryl halide for SNAr. youtube.com Consequently, this compound would be expected to be relatively unreactive towards traditional SNAr reactions under standard conditions.

For a reaction to occur, harsh conditions or the presence of a very strong nucleophile would likely be necessary. The addition of the nucleophile would form a resonance-stabilized carbanion, followed by the elimination of the fluoride ion to restore aromaticity. libretexts.org The directing effects of the existing substituents would influence the regioselectivity if other leaving groups were present, but with fluorine as the only leaving group, substitution occurs at the C-4 position.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Conditions | Expected Product |

|---|---|---|

| Sodium methoxide (NaOMe) | High temperature, polar aprotic solvent (e.g., DMSO) | 2-(4-Methoxy-3-methylphenyl)acetaldehyde |

| Ammonia (NH₃) | High pressure and temperature | 2-(4-Amino-3-methylphenyl)acetaldehyde |

| Sodium hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF) | 2-(4-Mercapto-3-methylphenyl)acetaldehyde |

C-F Bond Activation and Cross-Coupling Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. mdpi.comnih.gov However, transition-metal catalysis has provided powerful methods for C–F bond functionalization, enabling cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org These reactions typically involve the oxidative addition of the C–F bond to a low-valent transition metal center (e.g., Palladium, Nickel, or Rhodium). mdpi.comresearchgate.net

In the context of this compound, the C-F bond at the 4-position could be targeted for various cross-coupling reactions. Catalytic systems, often employing specialized phosphine ligands, are used to facilitate the oxidative addition step. scispace.com Once the organometallic intermediate is formed, it can undergo transmetalation with an organometallic coupling partner (e.g., organoboron, organozinc, or organotin reagents) followed by reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Potential cross-coupling reactions for this molecule include:

Suzuki Coupling: Reaction with a boronic acid or ester (RB(OH)₂) in the presence of a palladium catalyst and a base to form a C-C bond.

Stille Coupling: Reaction with an organostannane (RSnR₃) using a palladium catalyst. scispace.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (R₂NH) to form a C-N bond.

These methods provide a versatile pathway to introduce a wide range of functional groups at the 4-position of the aromatic ring, transforming the starting material into more complex derivatives.

Table 2: Illustrative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(3-Methyl-[1,1'-biphenyl]-4-yl)acetaldehyde |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(3-Methyl-4-morpholinophenyl)acetaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(3-Methyl-4-(phenylethynyl)phenyl)acetaldehyde |

Transformations Involving Concomitant Reactivity of Aldehyde and Aromatic Units

Cyclization Reactions

The structure of this compound, featuring both an aldehyde and an activated aromatic ring, is well-suited for intramolecular cyclization reactions to form new ring systems. These transformations often proceed through electrophilic aromatic substitution, where the aldehyde, or a derivative thereof, acts as the electrophile that attacks the electron-rich phenyl ring.

One major class of applicable reactions is acid-catalyzed cyclizations, such as the Pictet-Spengler and Bischler-Napieralski reactions, which are fundamental in the synthesis of isoquinoline (B145761) alkaloids. While the substrate itself is not a phenethylamine, analogous reactions can be envisioned. For instance, condensation with an amine (e.g., ammonia or a primary amine) would form an imine intermediate. Subsequent protonation of the imine would generate an electrophilic iminium ion, which could then be attacked by the aromatic ring to forge a new heterocyclic ring.

Alternatively, under Friedel-Crafts type conditions, the aldehyde can be protonated or activated by a Lewis acid, rendering the alpha-carbon susceptible to intramolecular attack by the aromatic ring, potentially leading to the formation of indene derivatives after subsequent dehydration.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wiley-vch.de For this compound, rearrangements could be initiated at either the aldehyde side chain or the aromatic ring.

One plausible pathway involves the generation of a carbocation intermediate. For example, protonation of the aldehyde's carbonyl oxygen followed by the loss of water (after conversion to a hydroxyl group via reduction or addition) would generate a primary carbocation. This unstable intermediate could undergo a Wagner-Meerwein rearrangement , where a hydride or an aryl group shifts to form a more stable secondary or benzylic carbocation. msu.edu An aryl shift would result in the formation of a 2-phenylpropanal derivative, fundamentally altering the carbon skeleton.

Another possibility is the Wolff rearrangement , although this would require prior conversion of the corresponding carboxylic acid (2-(4-fluoro-3-methylphenyl)acetic acid) into a diazoketone. The subsequent rearrangement expels nitrogen gas to form a ketene, which can be trapped by various nucleophiles. msu.edu

Elucidation of Reaction Mechanisms

Mechanistic Studies of Aldehyde-Based Transformations

The aldehyde functional group is a cornerstone of organic reactivity, primarily characterized by its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon. youtube.com The mechanism for transformations based on the aldehyde in this compound follows well-established principles.

The primary mechanistic pathway is nucleophilic addition . A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electron density onto the oxygen atom to form a tetrahedral alkoxide intermediate. youtube.com This intermediate can then be protonated, typically by a weak acid or during aqueous workup, to yield an alcohol.

The reaction can be catalyzed by either acid or base:

Acid Catalysis: The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. youtube.com

Base Catalysis: A strong nucleophile directly attacks the carbonyl carbon. This is common for reactions involving Grignard reagents, organolithiums, or hydrides.

Mechanistic studies for these transformations often involve kinetic analysis, isotopic labeling to track the movement of atoms, and the isolation or spectroscopic detection of intermediates to confirm the proposed pathway. For this compound, these fundamental mechanisms would govern its reactions with a wide array of nucleophiles, including Grignard reagents, organolithium compounds, hydrides (e.g., NaBH₄, LiAlH₄), cyanides, and amines.

Mechanistic Investigations of Carbon-Fluorine Bond Activation Processesucsb.edu

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. researchgate.net The activation of the C-F bond in this compound would likely require specific catalytic or enzymatic systems. Several mechanistic pathways can be considered for the transformation of the fluoroaromatic moiety of this molecule. ucsb.edu

Transition metal-mediated C-F bond activation is a prominent strategy. chem8.org This process typically involves the oxidative addition of the C-F bond to a low-valent transition metal center (e.g., nickel, palladium, rhodium). chem8.org For this compound, a plausible mechanism would involve the coordination of a metal complex to the aromatic ring, followed by the insertion of the metal into the C-F bond. This would form an aryl-metal-fluoride intermediate, which could then undergo further reactions, such as reductive elimination with a coupling partner. The presence of the aldehyde group could potentially influence the regioselectivity of this process. chem8.orgmdpi.com

Another potential, though likely more challenging, pathway is nucleophilic aromatic substitution (SNAr). This mechanism requires a strong nucleophile and is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the acetaldehyde group is not a sufficiently strong electron-withdrawing group to significantly activate the C-F bond towards SNAr under standard conditions.

Recent advancements have also highlighted the role of metalloenzymes in mediating C-F bond cleavage. nih.govresearchgate.net Certain dehalogenase enzymes, for instance, have been shown to catalyze the defluorination of fluoroaromatic compounds. researchgate.net A hypothetical enzymatic pathway for this compound could involve the binding of the substrate in the enzyme's active site, followed by a mechanistically complex cleavage of the C-F bond, potentially involving a high-valent metal-oxo species. nih.gov

The following table provides context for the stability of the C-F bond compared to other carbon-halogen bonds.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 340 |

| C-Br | 285 |

| C-I | 210 |

This table presents generalized average bond energies to illustrate the relative strength of the C-F bond.

Spectroscopic Monitoring of Reaction Progressresearchgate.net

The progress of any reaction involving this compound, particularly those targeting the C-F bond, can be effectively monitored using a suite of spectroscopic techniques. Each method provides unique insights into the structural changes occurring during the transformation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for this purpose.

¹⁹F NMR: This is the most direct method for observing changes at the C-F bond. alfa-chemistry.com The fluorine atom in the starting material would exhibit a characteristic chemical shift in the aryl fluoride region (typically between -100 and -170 ppm relative to CFCl₃). ucsb.edu The disappearance of this signal and the potential appearance of a new signal corresponding to a fluoride ion (around -125 ppm for aqueous F⁻) or a different organofluorine environment would provide clear evidence of C-F bond cleavage. colorado.edu

¹H NMR: The proton NMR spectrum would be used to monitor changes in the aromatic and aldehyde regions. The disappearance of the characteristic aldehyde proton signal (typically around 9.5-10 ppm) would indicate a reaction at the aldehyde group. wikipedia.org Changes in the splitting patterns and chemical shifts of the aromatic protons would signal alterations to the phenyl ring structure.

¹³C NMR: Similar to ¹H NMR, ¹³C NMR would reveal changes in the carbon skeleton of the molecule. The disappearance of the carbonyl carbon signal (around 200 ppm) or shifts in the aromatic carbon signals, particularly the carbon directly bonded to fluorine, would be indicative of a reaction.

Infrared (IR) Spectroscopy is particularly useful for monitoring the aldehyde functional group. The starting material would show a strong, characteristic C=O stretching vibration around 1720-1740 cm⁻¹. wikipedia.org The disappearance of this band would confirm the transformation of the aldehyde.

Mass Spectrometry (MS) would be employed to identify the masses of reactants, intermediates, and products. By tracking the mass-to-charge ratio of species in the reaction mixture over time, one can follow the conversion of the starting material and identify the molecular weights of the resulting compounds, confirming, for example, the substitution of the fluorine atom with another group.

The following table provides hypothetical ¹⁹F NMR data for monitoring a C-F activation reaction.

| Compound | Functional Group | Expected ¹⁹F Chemical Shift (ppm) |

| This compound | Aryl Fluoride | ~ -115 to -130 |

| Fluoride Anion (in product mixture) | Ionic Fluoride | ~ -125 |

This table presents estimated chemical shift ranges for illustrative purposes. Actual values can vary based on solvent and other experimental conditions. ucsb.edunih.govalfa-chemistry.comcolorado.edu

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Fluoro 3 Methylphenyl Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(4-Fluoro-3-methylphenyl)acetaldehyde. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular structure.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons, and the methyl protons.

The aldehydic proton (CHO) is highly deshielded and typically appears as a triplet in the downfield region of the spectrum, generally between δ 9-10 ppm. This splitting pattern arises from the coupling with the adjacent methylene (CH₂) protons. The methylene protons, in turn, would appear as a doublet, coupling with the aldehydic proton.

The aromatic region of the spectrum would display signals corresponding to the two protons on the phenyl ring. Their chemical shifts and coupling patterns are influenced by the positions of the fluorine and methyl substituents. The methyl group protons (CH₃) would appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 10.0 | t (triplet) | ~2-3 |

| Ar-H | 6.8 - 7.5 | m (multiplet) | - |

| CH₂ | 3.6 - 3.8 | d (doublet) | ~2-3 |

| CH₃ | 2.2 - 2.4 | s (singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-165 ppm region. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF). The methylene carbon (CH₂) and the methyl carbon (CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 190 - 200 |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Ar-C | 115 - 140 |

| CH₂ | 40 - 50 |

| CH₃ | 15 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. The signal may appear as a multiplet due to coupling with nearby aromatic protons.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multidimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used.

COSY: A 2D NMR experiment that shows correlations between coupled protons, helping to identify adjacent protons in the molecule.

HSQC: This experiment correlates proton signals with the signals of the directly attached carbon atoms.

These advanced methods are instrumental in confirming the substitution pattern on the aromatic ring and the connectivity of the acetaldehyde (B116499) moiety.

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time (in-situ). By acquiring NMR spectra at regular intervals during a reaction, the concentrations of reactants, intermediates, and products can be quantified over time. This allows for the determination of reaction kinetics and provides valuable insights into the reaction mechanism. For the synthesis or transformation of this compound, in-situ NMR can be used to optimize reaction conditions, identify transient intermediates, and elucidate the mechanistic pathway. Ex-situ NMR involves taking samples from a reaction at different times and analyzing them separately, which can also provide kinetic and mechanistic information.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde is expected around 1720-1740 cm⁻¹. Other key absorbances would include the C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, C-H stretches of the aromatic ring and the alkyl chain, and C-F stretching vibrations.

Raman spectroscopy, which relies on the scattering of light, would also show a strong band for the C=O stretch. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the substituted phenyl group.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (aldehyde) | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Strong) |

| C-H (aldehyde) | Stretch | 2720 & 2820 (Medium) | 2720 & 2820 (Medium) |

| C-H (aromatic) | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| C=C (aromatic) | Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

| C-F (aromatic) | Stretch | 1100 - 1300 (Strong) | 1100 - 1300 (Weak) |

| C-H (alkyl) | Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

Note: These are predicted values and intensities.

Vibrational Spectroscopic Fingerprinting for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the IR spectrum is predicted to exhibit several key absorption bands that act as a molecular fingerprint.

The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration. lmu.eduspectroscopyonline.com For an aromatic aldehyde like this compound, this band is expected to appear in the range of 1705-1720 cm⁻¹. lmu.edupressbooks.pub Conjugation with the phenyl ring typically lowers the frequency compared to saturated aldehydes. libretexts.org

Another diagnostic marker for the aldehyde group is the aldehydic C-H stretch. This typically gives rise to two weak to medium bands, often observed around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.publibretexts.org The presence of these bands is a strong indicator of the aldehyde functionality and helps to distinguish it from a ketone. spectroscopyonline.com

The aromatic nature of the compound is confirmed by C=C stretching vibrations within the phenyl ring, which are expected in the 1450-1600 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, around 3030 cm⁻¹. libretexts.org Furthermore, the presence of the fluorine substituent is indicated by a strong C-F stretching band, which is anticipated in the region of 1250-1000 cm⁻¹. The precise positions of these bands can provide information about the substitution pattern on the aromatic ring.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aldehydic) | Aldehyde (-CHO) | 2860 - 2800 and 2760 - 2700 | Weak to Medium |

| C=O Stretch | Aldehyde (-CHO) | 1720 - 1705 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-F Stretch | Aryl Fluoride | 1250 - 1000 | Strong |

Conformational and Tautomeric Studies via IR Spectroscopy

Beyond simple functional group identification, IR spectroscopy can provide insights into the conformational and tautomeric equilibria of a molecule. For this compound, different spatial orientations of the acetaldehyde side chain relative to the phenyl ring (conformers) may exist. These different conformers could potentially give rise to subtle shifts in the vibrational frequencies, although these are often difficult to resolve at room temperature.

More significantly, aldehydes with an α-hydrogen, such as this compound, can exist in equilibrium with their enol tautomer. masterorganicchemistry.comkhanacademy.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. youtube.com

The keto form is generally much more stable and therefore predominates. masterorganicchemistry.com However, the presence of the enol tautomer could be detected by the appearance of a broad O-H stretching band around 3600-3200 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹, coupled with a decrease in the intensity of the C=O aldehyde band. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. masterorganicchemistry.com For phenylacetaldehyde (B1677652) itself, the keto-to-enol equilibrium constant is very small, indicating the strong preference for the keto form. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby allowing for the determination of molecular weight and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule from its exact mass. The molecular formula of this compound is C₉H₉FO. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated. missouri.edusisweb.commsu.edu This calculated exact mass serves as a crucial parameter for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₉H₉FO | 152.0637 |

Fragmentation Pattern Analysis for Structural Information

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented in a reproducible manner. The resulting mass spectrum, a plot of fragment ion abundance versus m/z, provides a unique fragmentation pattern that can be used to deduce the molecule's structure.

For this compound (M), the molecular ion peak [M]⁺• at m/z 152 would be expected. Aromatic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring. jove.comlibretexts.org Common fragmentation pathways for this molecule would likely include:

Loss of the formyl radical (-•CHO): Cleavage of the bond between the aromatic ring and the side chain can lead to the loss of the formyl radical (mass 29), resulting in a fragment ion [M-29]⁺ at m/z 123. This corresponds to the stable 4-fluoro-3-methylbenzyl cation.

Benzylic cleavage: The most common fragmentation for alkyl-substituted benzenes is cleavage at the benzylic position. jove.com This would lead to the formation of a tropylium-like ion. For this compound, loss of a hydrogen atom from the side chain could occur, but the loss of the larger CHO group is generally more favorable.

Loss of CO: Following the initial fragmentation, further loss of carbon monoxide (CO, mass 28) from fragment ions is a common pathway for carbonyl compounds. For example, the benzoyl-type cation, if formed, could lose CO. docbrown.info

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 152 | [C₉H₉FO]⁺• | Molecular Ion |

| 123 | [C₈H₈F]⁺ | Loss of •CHO |

| 95 | [C₆H₄F]⁺ | Loss of •CHO and CO from a rearranged ion |

Hyphenated Techniques (e.g., GC-MS) for Purity Assessment and Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ste-mart.com It is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. tdi-bi.com This separation is crucial for assessing the purity of a sample, as impurities will appear as separate peaks in the chromatogram.

Furthermore, GC-MS is invaluable for differentiating between isomers, which have the same molecular formula and mass but different structures. For example, constitutional isomers such as 2-(4-fluoro-2-methylphenyl)acetaldehyde (B1528689) or 2-(2-fluoro-5-methylphenyl)acetaldehyde (B13233379) would have identical molecular ion peaks in their mass spectra. However, they would typically have different retention times in the gas chromatograph, allowing for their separation and individual identification. nih.gov The mass spectrometer then provides fragmentation patterns for each separated component, confirming their identity.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.orgnih.gov The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. numberanalytics.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of all atoms can be determined. uq.edu.au

For a small organic molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. wikipedia.orgresearchgate.net As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, bond lengths, and angles are not available.

Complementary Chromatographic and Other Analytical Methods

The comprehensive characterization of this compound relies on a suite of analytical techniques that complement spectroscopic methods. Chromatographic techniques are essential for assessing purity and separating the compound from impurities, while elemental analysis and UV-Visible spectroscopy provide fundamental data on composition and electronic properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of aldehydes, offering high resolution for purity assessment and separation from reaction byproducts or degradants. Due to the weak UV absorbance of simple aldehydes, analysis of this compound often necessitates derivatization to enhance detection sensitivity. hitachi-hightech.com A widely adopted method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govepa.gov This derivative possesses a strong chromophore, making it readily detectable by UV-Vis detectors at wavelengths around 360 nm. epa.govlawdata.com.tw

Reverse-phase HPLC is the most common mode for separating these derivatives. nih.gov The separation is typically achieved on a C18 column, where a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water allows for the elution of the derivatized compound. lawdata.com.twresearchgate.net By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of DNPH-Derivatized this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 360 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for the analysis of aldehyde-DNPH derivatives and may require optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds and is well-suited for this compound. The analysis can be performed directly or after derivatization to enhance thermal stability and improve chromatographic peak shape. researchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity information and structural confirmation. mdpi.com

For direct analysis, a sample solution is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. cdc.gov The column, often with a polar stationary phase like those containing polyethylene (B3416737) glycol (e.g., DB-Wax), separates compounds based on their boiling points and interactions with the phase. scispace.com

Headspace GC (HS-GC) is an alternative approach that is particularly useful for analyzing residual aldehydes in a sample matrix. mdpi.com In this method, the sample is heated in a sealed vial, and the vapor phase above the sample, which contains the volatile aldehyde, is injected into the GC system. researchgate.netmdpi.com This minimizes the introduction of non-volatile matrix components onto the column.

Table 2: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | DB-1301 or similar mid-polarity capillary column (e.g., 15 m x 0.32 mm, 1.0 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 70°C (hold 1 min), ramp at 6°C/min to 110°C, then ramp at 30°C/min to 260°C |

| Detector | Mass Spectrometer |

| MS Transfer Line Temp | 250°C |

This table provides an example of GC conditions; the specific column and temperature program must be optimized for the target analyte.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen) within a pure sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula, C₉H₉FO. This comparison is critical for confirming the empirical formula and serves as a definitive check of purity, as significant deviations can indicate the presence of impurities containing different elemental ratios.

The theoretical elemental composition is calculated from the atomic weights of the constituent elements and the molecular weight of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₉H₉FO)

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 71.03 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.96 |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.49 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.52 |

| Total | 152.168 | 100.00 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the UV spectrum is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. Aromatic systems typically exhibit strong absorption bands corresponding to π → π* transitions. The aldehyde functional group also has a characteristic, though much weaker, n → π* transition, which may be observed as a shoulder or be obscured by the more intense aromatic absorptions. nih.govr-biopharm.com

The spectrum, typically recorded in a non-absorbing solvent like ethanol (B145695) or hexane, can provide valuable information for structural confirmation. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern on the aromatic ring. This technique is also frequently used in quantitative analysis, such as determining the concentration of the compound in a solution, by applying the Beer-Lambert law. nih.gov

Table 4: Expected UV-Visible Absorption Bands for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Characteristics |

| π → π | Substituted Benzene Ring | ~200-220 | Strong absorption (High ε) |

| π → π | Substituted Benzene Ring | ~250-280 | Moderate absorption (Lower ε), often with fine structure |

| n → π* | Carbonyl (Aldehyde) | ~300-330 | Weak absorption (Low ε), often appears as a shoulder |

Computational Chemistry and Theoretical Investigations of 2 4 Fluoro 3 Methylphenyl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and optimal geometric arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. karazin.ua Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. karazin.ua For a molecule like 2-(4-Fluoro-3-methylphenyl)acetaldehyde, DFT would be employed to perform geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation, which corresponds to the most stable structure of the molecule in the gas phase. nih.gov The optimized structure provides crucial data on the molecule's three-dimensional shape.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a reasonable first approximation of molecular structure and energy. karazin.ua More sophisticated and accurate methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often used to refine the energies obtained from DFT or HF calculations for optimized structures. rsc.org These high-level calculations provide benchmark data for reaction energies and barrier heights. rsc.orgnih.gov

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, especially for electrons far from the nucleus or involved in chemical bonding. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ). nih.govnih.govekb.eg The addition of polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing anisotropic electron densities and weak non-covalent interactions. ekb.eg

Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex quantum mechanical effects of electron exchange and correlation. The choice of functional significantly impacts the results. The B3LYP functional, a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, is one of the most widely used for a broad range of chemical systems. nih.govresearchgate.net Other functionals, such as M06-2X or UωB97XD, may be selected for their improved performance in specific applications, like studying non-covalent interactions or reaction kinetics. nih.govekb.eg

Table 1: Common Combinations of Functionals and Basis Sets in Quantum Chemical Calculations

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization and vibrational frequency analysis. nih.gov |

| M06-2X | 6-311++G(d,p) | Investigating molecular stability and electronic properties. ekb.eg |

| UωB97XD | 6-311++G(2d,p) | Calculating reaction paths and kinetics, good for long-range interactions. rsc.orgnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the acetaldehyde (B116499) group, identifying it as a primary site for electrophilic interaction and hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the aldehydic hydrogen. The fluorine atom would also influence the electrostatic potential of the phenyl ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. semanticscholar.org

Large HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

Small HOMO-LUMO Gap: Suggests low kinetic stability and high chemical reactivity, making the molecule more polarizable. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing quantitative measures of molecular reactivity. conicet.gov.arnih.gov

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |

Intermolecular Interaction Studies

Computational methods are also employed to study the non-covalent interactions between this compound and other molecules or itself (dimerization). These interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the physical properties of the compound in condensed phases. In the case of aldehydes, the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with donor molecules like alcohols or water. physchemres.org

Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize these interactions. physchemres.org Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov This analysis reveals the fundamental nature of the forces holding the molecules together, highlighting whether the interaction is primarily driven by electrostatic attraction or dispersion forces. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, aiding in the interpretation of experimental data. However, dedicated theoretical studies on the NMR and vibrational spectra of this compound are absent from the literature.

No studies reporting theoretical calculations of the ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound were found. Such calculations, often performed using Density Functional Theory (DFT) with methods like Gauge-Independent Atomic Orbital (GIAO), are instrumental in assigning experimental spectra and confirming molecular structures. The table below indicates the type of data that would be generated from such a study, but is currently unavailable.

Table 1: Hypothetical Theoretical vs. Experimental NMR Chemical Shifts (δ in ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available |

This table is for illustrative purposes only, as no calculated or experimental data was found.

Similarly, computational studies on the vibrational frequencies of this compound are not available. These calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of spectral bands to specific molecular motions (e.g., C=O stretch, C-H bend) can be achieved.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (aldehyde) | Data not available |

| C-F Stretch (aromatic) | Data not available |

| C-H Stretch (aldehyde) | Data not available |

| C-H Stretch (aromatic) | Data not available |

| C-H Stretch (methyl) | Data not available |

This table illustrates the expected output of such a study; the data is currently not available.

Computational Elucidation of Reaction Mechanisms and Pathways

The reactivity of this compound, particularly the mechanisms of its characteristic reactions, remains computationally unexplored in the available literature.

No computational studies characterizing the transition states for reactions involving this compound have been published. Transition state analysis is fundamental to understanding reaction kinetics and mechanisms, providing information on activation energies and the geometry of the highest-energy point along the reaction coordinate. Without such studies, the mechanistic pathways for its synthesis or subsequent reactions remain speculative from a theoretical standpoint.

Comprehensive Search for Computational Data on this compound Yields No Specific Findings

While general principles of computational chemistry and reaction mechanism studies are well-established, and research exists for simpler, related molecules such as phenylacetaldehyde (B1677652) and other substituted derivatives, a direct extrapolation of that data to this compound would be speculative and would not meet the standards of scientific accuracy required for the requested article. The unique electronic and steric effects of the fluorine and methyl substituents on the phenyl ring would significantly influence the reaction coordinates and energy profiles, necessitating a dedicated computational study for this specific compound.